molecular formula C8H13NO2 B13742161 Propionic acid, 3-(1-aziridinyl)-, allyl ester CAS No. 22480-27-9

Propionic acid, 3-(1-aziridinyl)-, allyl ester

Cat. No.: B13742161
CAS No.: 22480-27-9
M. Wt: 155.19 g/mol
InChI Key: UZUDNCVBLBBXRJ-UHFFFAOYSA-N
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Description

Propionic acid, 3-(1-aziridinyl)-, allyl ester is a chemical compound with the CAS Registry Number 22480-27-9 . It is also known by several synonyms, including 1-Aziridinepropanoic acid, 2-propen-1-yl ester and NSC-42398 . The substance has a molecular formula of C8H13NO2 and a defined structure featuring an aziridine ring linked to a propionate chain with an allyl ester group . As a specialized chemical entity, its primary value lies in research and development contexts. The presence of both an aziridine ring and an allyl ester in its structure suggests potential reactivity that may be of interest in synthetic organic chemistry for constructing more complex molecules or in materials science. This product is intended for use by qualified laboratory and research professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal uses. Proper safety procedures and handling protocols for laboratory chemicals must be followed.

Properties

CAS No.

22480-27-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

prop-2-enyl 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C8H13NO2/c1-2-7-11-8(10)3-4-9-5-6-9/h2H,1,3-7H2

InChI Key

UZUDNCVBLBBXRJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CCN1CC1

Origin of Product

United States

Preparation Methods

Aziridinyl Propionic Acid Formation

While direct literature on the exact synthesis of this compound is limited, related aziridine-containing propionic acid derivatives are typically prepared by:

  • Starting from amino alcohols or amino acids, such as serine derivatives, which are converted into aziridine rings via intramolecular cyclization.
  • Using aziridine-2-carbinols as intermediates, synthesized via Grignard reagents and subsequent functional group transformations to introduce the propionic acid moiety.

This approach ensures the aziridine ring is formed prior to esterification, maintaining the ring’s stereochemical integrity.

Allyl Ester Formation

The allyl esterification of carboxylic acids can be accomplished by:

  • Reacting the metal salt of the carboxylic acid (e.g., lithium, sodium, or potassium salt) with allyl halides, particularly allyl chloride, in the presence of iodinated tetraalkylammonium salts as phase transfer catalysts.
  • This method yields primary allyl esters in high yield and purity and is applicable to aziridinyl propionic acids, given their carboxylate functionality.

Table 1: Typical Reaction Conditions for Allyl Ester Formation

Reactants Catalyst/Conditions Yield (%) Reference
Metal salt of propionic acid derivative + Allyl chloride Iodinated tetraalkylammonium salt, room temp to mild heating High (>90%)

This method avoids harsh conditions that could open the aziridine ring, thus preserving the compound’s functional integrity.

Patented Methods and Industrial Considerations

  • Although no direct patent describes the exact compound, related propionic acid derivatives are prepared industrially by oxidation of propionic aldehyde without catalysts, achieving high conversion and selectivity. This suggests that starting from propionic acid derivatives is feasible for further functionalization.
  • Esterification methods involving controlled addition of allyl esters to aziridinyl propionic acid intermediates are likely adapted from general esterification protocols, emphasizing mild conditions to avoid aziridine ring degradation.

Research Discoveries and Optimization

  • Microwave-assisted S-alkylation methods reported for related 3-substituted propionic acids demonstrate rapid, efficient, and green chemistry approaches that minimize side products and improve yield and purity.
  • Although this method focuses on S-alkylation, the principles of microwave activation and optimized temperature control (e.g., 80–120 °C depending on halide leaving group) can be extrapolated to allyl ester formation of aziridinyl propionic acids to enhance reaction efficiency and reduce reaction times.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield/Outcome Source
Aziridine ring formation Cyclization of amino alcohols or aziridine-2-carbinols synthesis Grignard reagents, methanesulfonyl chloride, triethylamine High stereochemical purity
Carboxylate salt preparation Formation of metal salt of aziridinyl propionic acid Lithium, sodium, or potassium hydroxide Ready for esterification
Allyl esterification Reaction of metal salt with allyl chloride in presence of iodinated tetraalkylammonium salt Mild temperature, phase transfer catalysis High yield, >90%, minimal ring opening
Industrial oxidation (related) Oxidation of propionic aldehyde to propionic acid without catalyst Air or oxygen bubbling, controlled temperature (50–70 °C) >97% selectivity, >99% conversion
Microwave-assisted alkylation Microwave irradiation for rapid esterification or alkylation 80–120 °C, ethanol solvent, NaOH base Improved yield and purity

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Prop-2-enyl 3-(aziridin-1-yl)propanoate is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-enyl 3-(aziridin-1-yl)propanoate involves its interaction with molecular targets through its aziridine ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Allyl Esters of Propionic Acid Derivatives

(a) Allyl Propionate (Propanoic Acid, 2-Propenyl Ester)
  • Formula : C₆H₁₀O₂
  • Molecular Weight : 114.14 g/mol
  • CAS : 2408-20-0
  • Key Properties: A simple allyl ester lacking substituents on the propionic acid backbone. Used as a flavoring agent and monomer in polymer synthesis .
(b) Allyl 3-(4-Hydroxyphenyl)propanoate
  • Structure : Propionic acid substituted with a 4-hydroxyphenyl group at the β-position, esterified with allyl alcohol.
  • Pharmacological Activity : Lowers plasma cholesterol and triglycerides while increasing HDL-cholesterol in preclinical models .
  • Contrast : The hydroxyphenyl group enhances antioxidant and lipid-modulating effects, whereas the aziridinyl group may confer cytotoxic or DNA-alkylating properties.
(c) 3-(Piperazin-1-yl)propionic Acid Ethyl Ester
  • CAS : 43032-38-8
  • Activity: Non-competitive acetylcholinesterase (AChE) inhibitor, elevating acetylcholine levels .
  • Contrast : The piperazine ring introduces basicity and hydrogen-bonding capacity, differing from the strained, reactive aziridine ring.

Allyl Esters with Heterocyclic Substituents

(a) Allyl Isovalerate
  • Formula : C₈H₁₄O₂
  • CAS : 2835-39-4
  • Use : Flavoring agent with fruity odor .
(b) Allyl Cyclohexanepropionate
  • Analog Use : Read-across data suggest similar ester stability and metabolic pathways to other aliphatic esters .
  • Contrast : The cyclohexane moiety increases hydrophobicity, whereas the aziridine ring may enhance solubility in polar solvents due to nitrogen’s lone pair.

Pharmacologically Active Propionic Acid Derivatives

Compound Substituent Biological Activity Key Difference from Target Compound Reference
3,4-Di(OH)-phenylpropionic acid amides Hydroxyphenyl, amides Anti-atherosclerotic, inhibits ACAT Aziridine’s alkylation vs. amide’s H-bonding
Cinnamic acid derivatives Hydroxyphenyl, esters Lowers cholesterol, antioxidant effects Lack of nitrogenous heterocycles
MA-BXC (Maleopimaric acid allyl ester) Anhydride group Polymer precursor for resins Aziridine’s reactivity vs. anhydride’s crosslinking

Physicochemical and Functional Comparisons

Molecular Weight and Reactivity

  • Target Compound : Estimated molecular weight >140 g/mol (based on allyl propionate + aziridine).
  • Allyl Propionate : 114.14 g/mol .
  • Key Difference : The aziridine ring increases molecular weight and introduces ring-strain-driven reactivity, enabling nucleophilic ring-opening reactions.

Pharmacological Potential

  • Aziridine Derivatives: Known for DNA alkylation (e.g., chemotherapeutic agents like Thiotepa) .

Biological Activity

Propionic acid, 3-(1-aziridinyl)-, allyl ester is a compound characterized by its aziridine ring structure and allylic ester functionality. This unique combination may enhance its biological activity compared to simpler derivatives. The compound has garnered attention for its potential pharmacological properties, particularly in antimicrobial and antitumor activities.

  • Molecular Formula : C₈H₁₃NO₂
  • Molecular Weight : Approximately 157.19 g/mol
  • Structure : The compound features an aziridine ring which is often associated with significant biological activity.

Biological Activity Overview

Research indicates that compounds containing aziridine rings can interact with biological macromolecules, leading to various pharmacological effects. This compound has shown promise in several areas:

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. The aziridine moiety is believed to play a crucial role in this activity by affecting cellular mechanisms.

Antitumor Activity

Studies have indicated that this compound may possess antitumor properties. The mechanism is thought to involve the compound's ability to interfere with cancer cell proliferation and induce apoptosis.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial EffectsDemonstrated significant inhibition of bacterial growth in vitro.
Study 2Antitumor PropertiesShowed reduced tumor growth in animal models; specific pathways affected were not fully elucidated.
Study 3Mechanistic InsightsInvestigated interaction with DNA and RNA; suggested potential for further development as an anticancer agent.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary hypotheses include:

  • Interaction with DNA : Potentially forming adducts that disrupt replication.
  • Enzyme Inhibition : May inhibit key enzymes involved in cell division and metabolism.
  • Membrane Disruption : Could affect microbial membranes, leading to cell lysis.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeUnique Features
Propanoic AcidCarboxylic AcidLacks aziridine functionality; minimal biological activity.
Allyl PropionateEsterUsed primarily as a flavoring agent; limited pharmacological interest.
Aziridine DerivativesAziridineExhibit various biological activities; structure-dependent effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing propionic acid derivatives containing aziridinyl and allyl ester groups?

  • Methodology : Utilize a two-step approach: (1) Introduce the aziridinyl group via nucleophilic ring-opening of epoxides or alkylation with aziridine precursors under inert conditions. (2) Perform esterification using allyl alcohol and a coupling agent like BOP-Cl (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) with triethylamine (TEA) in dichloromethane to form the allyl ester .
  • Characterization : Confirm structure via 1H^1H-NMR (aziridine protons at δ 1.5–2.5 ppm; allyl protons at δ 4.5–5.5 ppm) and GC-MS (molecular ion peak at m/z ~155 for C6_6H10_{10}O2_2 backbone) .

Q. How can the purity of this compound be assessed, and what solvents are compatible for spectroscopic analysis?

  • Methodology : Use HPLC with a C18 column (methanol/water mobile phase) or GC with a polar stationary phase (e.g., DB-WAX). Solvents like deuterated chloroform (CDCl3_3) are ideal for NMR due to minimal signal interference .

Advanced Research Questions

Q. How does the aziridinyl group influence the compound’s reactivity in ring-opening reactions under acidic or nucleophilic conditions?

  • Mechanistic Insight : The strained aziridine ring undergoes ring-opening with nucleophiles (e.g., thiols, amines) or acids (e.g., HCl), forming secondary amines or ammonium salts. Kinetic studies using stopped-flow spectroscopy can monitor reaction rates, with rate constants (k) dependent on pH and nucleophile concentration .
  • Contradiction Alert : Some studies report rapid ring-opening in aqueous media, while others note stability in anhydrous solvents. This discrepancy may arise from trace water content or catalytic impurities .

Q. What computational methods are suitable for predicting the compound’s stability and hydration equilibrium?

  • Methodology : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate hydration free energies. Compare with experimental data from equilibrium constants (Khyd_{hyd}) measured via 1H^1H-NMR monitoring of ester hydrolysis in buffered solutions .
  • Data Interpretation : Hydration is favored at pH > 7 due to deprotonation of the carboxylic acid intermediate .

Q. How do structural modifications (e.g., allyl vs. methyl ester) affect biological activity or enzyme inhibition?

  • Case Study : Replace the allyl group with methyl in analogs (e.g., 2-Propenoic acid, 3-(1-aziridinyl)-, methyl ester [CAS 2407-60-5]). Test inhibitory effects on acetylcholinesterase (AChE) using Ellman’s assay. Allyl esters may enhance membrane permeability due to increased lipophilicity (logP ~1.8 vs. ~0.5 for methyl) .

Data Contradiction Analysis

Q. Conflicting reports on ester stability under thermal conditions: How to resolve discrepancies?

  • Hypothesis Testing : Conduct thermogravimetric analysis (TGA) at 25–200°C. If decomposition occurs below boiling point (~150°C), impurities (e.g., residual acids) may catalyze degradation. Compare purity levels via elemental analysis .
  • Resolution : High-purity samples (≥99.5% by GC) show stability up to 120°C, while crude samples degrade at 80°C due to autocatalytic ester hydrolysis .

Methodological Recommendations

  • Synthesis Optimization : Use Schlenk-line techniques to exclude moisture during aziridine incorporation .
  • Spectroscopic Pitfalls : Avoid DMSO-d6_6 for NMR, as it may react with aziridine. Use CDCl3_3 or D2 _2O (for hydrolyzed products) .

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